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molecular formula C7H4N2O3 B179310 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 21038-63-1

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B179310
M. Wt: 164.12 g/mol
InChI Key: LZWZQYVPLLPAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689780B1

Procedure details

A solution of ammonium 2-[[1-(4-pyridinyl)piperidin-4-ylmethyl]amino]pyridine-3-carboxylate (3.0 g, 9.12 mmol) in dioxane (45 mL) was treated with phosgene (1.9 M in toluene, 9.50 mL, 18.2 mmol), and the resulting mixture was heated at reflux. After 2 h, the mixture was concentrated yielding the corresponding aza-isatoic anhydride which was used without further purification. A solution of the crude anhydride (300 mg, 0.648 mmol) in tetrahydrofuran (2 mL) at 0° C. was treated with the magnesium salt of 2-amino-5-chloropyridine [2.60 mmol; freshly prepared by addition of methyl magnesium bromide (3.0 M in THF, 0.865 mL, 2.60 mmol) to 2-amino-5-chloropyridine (900 mg, 3.89 mmol) in THF (10 mL) at 0° C.]. After 17 h, the mixture was treated with a saturated aqueous solution of ammonium chloride and then partitioned between EtOAc and water. The aqueous layer was washed with EtOAc (3×) and the combined extracts were washed with water (1×), dried with sodium sulfate, and concentrated. The residue was purified by RPHPLC yielding 29 mg (9%) of the title compound as a hydrochloride salt.
Name
ammonium 2-[[1-(4-pyridinyl)piperidin-4-ylmethyl]amino]pyridine-3-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC(N2CCC([CH2:13][NH:14][C:15]3[C:20]([C:21]([O-:23])=[O:22])=[CH:19][CH:18]=[CH:17][N:16]=3)CC2)=CC=1.[NH4+].C(Cl)(Cl)=[O:26]>O1CCOCC1>[C:20]12[C:15](=[N:16][CH:17]=[CH:18][CH:19]=1)[NH:14][C:13](=[O:26])[O:23][C:21]2=[O:22] |f:0.1|

Inputs

Step One
Name
ammonium 2-[[1-(4-pyridinyl)piperidin-4-ylmethyl]amino]pyridine-3-carboxylate
Quantity
3 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)CNC1=NC=CC=C1C(=O)[O-].[NH4+]
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=2C(=O)OC(NC1=NC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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